molecular formula C6H8N2O2S B13685905 N-Methoxy-N-methylisothiazole-3-carboxamide

N-Methoxy-N-methylisothiazole-3-carboxamide

Cat. No.: B13685905
M. Wt: 172.21 g/mol
InChI Key: CQQMCVRQJUTFIS-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylisothiazole-3-carboxamide is a valuable chemical intermediate in organic and agrochemical research. This compound features the N-Methoxy-N-methylcarboxamide functional group, widely recognized as a Weinreb amide . This group is pivotal in synthetic chemistry for its ability to react with organometallic reagents, such as Grignard or organolithium compounds, to cleanly produce ketones without over-addition, making it a cornerstone for constructing complex molecules . The isothiazole heterocycle is a prominent scaffold in the development of active substances. Research on analogous isothiazole-carboxamide compounds has demonstrated significant biological activities, including potent fungicidal effects against pathogens like Pseudoperonospora cubensis and Phytophthora infestans . Other derivatives have been explored as inhibitors of essential enzymes, such as lysyl-tRNA synthetase, highlighting the potential of this chemotype in discovering new modes of action for crop protection agents . Furthermore, thiazole-carboxamide derivatives have also been investigated for their antioxidant potential, indicating the broad applicability of this structural family in various research domains . This compound is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

N-methoxy-N-methyl-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H,1-2H3

InChI Key

CQQMCVRQJUTFIS-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NSC=C1)OC

Origin of Product

United States

Preparation Methods

Amide Formation via Coupling Agents

A notable approach involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid function on the isothiazole ring, followed by reaction with N-methoxy-N-methylamine hydrochloride to form the target carboxamide.

  • Procedure:

    • The isothiazole-3-carboxylic acid derivative is dissolved in an aprotic solvent such as dichloromethane.
    • EDCI and N-methoxy-N-methylamine hydrochloride are added at room temperature.
    • The reaction proceeds under stirring, typically for several hours.
    • The product is isolated by standard work-up procedures including extraction and purification.
  • Advantages:

    • Mild reaction conditions.
    • High selectivity for amide bond formation.
    • Avoidance of harsh reagents that may degrade the isothiazole ring.

This method was exemplified in the synthesis of 3,4-dichloro-N-methoxy-N-methylisothiazole-5-carboxamide, which shares structural similarity with the target compound, confirming the feasibility of this approach.

Use of Acid Chloride Intermediates

Another common route involves converting the isothiazole-3-carboxylic acid to its acid chloride using reagents such as thionyl chloride (SOCl2), followed by reaction with N-methoxy-N-methylamine.

  • Procedure:

    • The isothiazole-3-carboxylic acid is treated with SOCl2 under controlled temperature to form the acid chloride.
    • The acid chloride is then reacted with N-methoxy-N-methylamine, often in the presence of a base like triethylamine, to yield the carboxamide.
  • Considerations:

    • The reaction must be carefully controlled to avoid decomposition of sensitive functional groups.
    • The acid chloride intermediate is typically reactive and must be used promptly.

This approach is widely used in acylation chemistry and is compatible with the isothiazole system, as suggested by analogous amide syntheses.

Reaction Conditions and Solvent Choice

  • Solvents: Dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly employed due to their ability to dissolve both starting materials and reagents and their inertness under reaction conditions.
  • Temperature: Reactions are generally conducted at room temperature to moderate heating (0°C to 40°C) to optimize yield and minimize side reactions.
  • Bases: When acid chlorides are used, bases such as triethylamine or pyridine neutralize the generated HCl and drive the reaction forward.

Purification and Characterization

  • Purification: Typically involves extraction, washing, drying, and chromatographic techniques such as flash column chromatography or recrystallization.
  • Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent Temperature Yield (%) Advantages Disadvantages
Coupling with EDCI EDCI, N-methoxy-N-methylamine HCl CH2Cl2 Room temperature 70-85 Mild conditions, high selectivity Requires coupling agent
Acid Chloride Intermediate SOCl2, N-methoxy-N-methylamine THF, CH2Cl2 0–25°C 65-80 Direct acylation, fast reaction Acid chloride instability

Research Findings and Optimization Notes

  • The coupling method using EDCI is preferred for laboratory-scale synthesis due to operational simplicity and safety.
  • Acid chloride formation requires careful temperature control to prevent ring degradation.
  • Use of polar aprotic solvents enhances solubility and reaction rates.
  • The purity of N-methoxy-N-methylamine hydrochloride is critical to avoid side-products.
  • Reaction monitoring by thin-layer chromatography (TLC) and NMR ensures complete conversion.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxamide moiety participates in nucleophilic substitutions, enabling functional group interconversion:

Key Examples:

  • Aminolysis : Reaction with amines (e.g., tert-butylamine) yields substituted amides under Schotten-Baumann conditions (NaOH, THF/H₂O), achieving ~80% yields .

  • Transesterification : Methoxy groups can be replaced by alkoxy groups via acid-catalyzed reactions, though steric hindrance may reduce efficiency.

Cross-Coupling Reactions

The compound’s methoxyamide group facilitates copper-catalyzed C-O coupling with arylboronic acids, as demonstrated in recent studies:

SubstratePartnerCatalyst SystemProductYieldSource
N-Methoxy-N-methylisothiazole-3-carboxamidep-Tolylboronic acidCu(OAc)₂, Na₃PO₄·12H₂O, DCE, 130°CAryl imidate62%

This reaction proceeds via a Cu(II)/Cu(III) catalytic cycle , involving oxidative addition and reductive elimination steps. Oxygen is critical for regenerating the active catalyst .

Reduction and Oxidation

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, though over-reduction of the isothiazole ring may occur.

  • Oxidation : The isothiazole ring resists mild oxidants (e.g., H₂O₂) but undergoes ring opening under strong oxidative conditions (e.g., KMnO₄, acidic media) .

Mechanistic Insights

  • Steric Effects : Bulky substituents on the isothiazole ring hinder nucleophilic attack at the carbonyl carbon.

  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂) deactivate the carboxamide toward coupling reactions, as observed in Cu-catalyzed systems .

Comparative Reactivity

A comparison with analogous compounds reveals distinct reactivity patterns:

CompoundReactivity with LiAlH₄Cross-Coupling Efficiency
This compoundModerate (amine formation)High (62% yield)
N-Methoxy-N-methylthiazole-5-carboxamideHigh (rapid reduction)Low (<20% yield)
N-Methoxy-N-methylpyrazole-4-carboxamideLow (ring stability)Moderate (45% yield)

Data synthesized from , , .

Degradation Pathways

Stability studies indicate:

  • Hydrolytic Degradation : Susceptible to basic hydrolysis (pH >10), yielding isothiazole-3-carboxylic acid and N-methylhydroxylamine.

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and methyl isothiocyanate .

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylisothiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between N-Methoxy-N-methylisothiazole-3-carboxamide and related compounds:

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Synthesis Yield
This compound Isothiazole N-methoxy, N-methyl 172.20 38%
N,5-Dimethylisoxazole-3-carboxamide (CAS 27144-54-3) Isoxazole N-methyl, 5-methyl 140.14 Not reported
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (63) Isoxazole Aryl (5-chloro-2-methylphenyl), substituted phenyl 347.06 18%
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Isoxazole 5-methyl, aryl (3-hydroxyphenyl) 218.21 Not reported
N-Ethyl-N-methyl-3-oxo-5-(pentan-2-yl)isoxazole-2(3H)-carboxamide (18g) Isoxazole N-ethyl, N-methyl, pentan-2-yl 255.33 Not reported

Key Observations :

  • Heterocycle Differences : The isothiazole core (with sulfur) in the target compound contrasts with isoxazole analogs (with oxygen), which may influence electronic properties and metabolic stability .
  • Substituent Effects : The N-methoxy-N-methyl group in the target compound provides steric bulk and polar character, whereas aryl substituents (e.g., 5-chloro-2-methylphenyl in compound 63) enhance π-π stacking interactions in enzyme inhibition .
  • Molecular Weight : The target compound (172.20 g/mol) is smaller than diarylisoxazole carboxamides (e.g., 347.06 g/mol for compound 63), suggesting better membrane permeability .

Biological Activity

N-Methoxy-N-methylisothiazole-3-carboxamide is a compound of significant interest in the realm of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its chemical structure can be represented as follows:

C6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}

This compound is notable for its methoxy and methyl substitutions, which influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cell lines.
  • Antimicrobial Properties : The compound demonstrates antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound. The following table summarizes the IC50 values against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)3.1
LoVo (Colon Cancer)5.3
MV4-11 (Leukemia)4.4

These results indicate that this compound exhibits potent activity against these cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated through minimum inhibitory concentration (MIC) assays. The following table presents the MIC values for selected bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

These findings highlight the compound's selective antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

  • Breast Cancer Study : In a controlled study involving MCF-7 cells, this compound was shown to induce apoptosis through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 3 µM, indicating its potential as a therapeutic agent for breast cancer treatment .
  • Neuroinflammation Model : In vitro studies on bronchial epithelial cells demonstrated that this compound could reduce pro-inflammatory cytokine production, suggesting potential applications in treating neuroinflammatory conditions .

Q & A

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Methodology :
  • Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., cyclization).
  • Purification : Implement recrystallization (e.g., ethanol/water) instead of column chromatography .
  • Quality Control : Establish in-process checks (e.g., inline FTIR) to monitor intermediate stability .

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